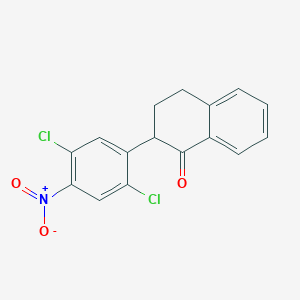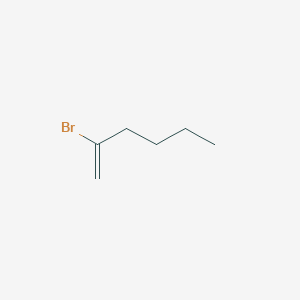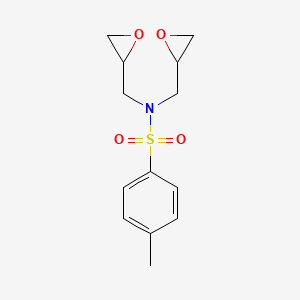
2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one: is a chemical compound with the following properties:
Chemical Formula: C16H10Cl2N2O2
Molecular Weight: 344.17 g/mol
IUPAC Name: this compound
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Nitration: Nitration of 2,5-dichloronitrobenzene yields the corresponding 2,5-dichloro-4-nitroaniline.
Cyclization: The 2,5-dichloro-4-nitroaniline undergoes cyclization to form the dihydronaphthalenone ring system.
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification steps.
Análisis De Reacciones Químicas
Reactions::
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Oxidation: Oxidation of the dihydronaphthalenone ring system can lead to various functional groups.
Reduction: Hydrogen gas (catalytic reduction), metal hydrides (e.g., LiAlH₄).
Substitution: Lewis acids (e.g., AlCl₃), strong acids (e.g., H₂SO₄).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃).
Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include substituted naphthalenes and related derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Studying its potential pharmacological properties.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs, similar compounds include other naphthalenones and nitro-substituted aromatics.
Propiedades
Fórmula molecular |
C16H11Cl2NO3 |
|---|---|
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
2-(2,5-dichloro-4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H11Cl2NO3/c17-13-8-15(19(21)22)14(18)7-12(13)11-6-5-9-3-1-2-4-10(9)16(11)20/h1-4,7-8,11H,5-6H2 |
Clave InChI |
GTIAAPJHNJSATQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)

![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)


![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)




![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)
![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)

![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
